molecular formula C17H23NO3S B1325605 Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate CAS No. 898783-36-3

Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate

Cat. No.: B1325605
CAS No.: 898783-36-3
M. Wt: 321.4 g/mol
InChI Key: FVMJETGZZPHNEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It has been widely used in the treatment of prostate cancer. The compound has a molecular formula of C17H23NO3S and a molecular weight of 321.4 g/mol.

Preparation Methods

The synthesis of Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate involves several steps. One common synthetic route includes the reaction of 4-(thiomorpholinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiomorpholine moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis.

    Biology: The compound is studied for its interactions with biological molecules.

    Medicine: It is primarily used in the treatment of prostate cancer due to its antiandrogen properties.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate involves its binding to androgen receptors, thereby inhibiting the action of androgens like testosterone. This inhibition prevents the growth and proliferation of androgen-dependent prostate cancer cells. The molecular targets include androgen receptors, and the pathways involved are related to androgen signaling.

Comparison with Similar Compounds

Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate is unique due to its specific structure and antiandrogen properties. Similar compounds include:

    Bicalutamide: Another nonsteroidal antiandrogen used in prostate cancer treatment.

    Flutamide: A nonsteroidal antiandrogen with a similar mechanism of action.

    Nilutamide: Another antiandrogen with structural similarities. These compounds share the ability to inhibit androgen receptors but differ in their chemical structures and specific pharmacological properties.

Biological Activity

Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₂H₁₅NOS₂
  • Molecular Weight : 239.38 g/mol
  • CAS Number : 898782-60-0

The compound features a butyric acid moiety with an oxo group and a thiomorpholine substituent, which may contribute to its biological activities.

Anticonvulsant Activity

Several studies have highlighted the anticonvulsant properties of related compounds, suggesting that this compound might exhibit similar effects. For instance, research on quinazolinone derivatives demonstrated significant anticonvulsant activity, indicating that structural analogs may also possess neuroprotective effects .

The proposed mechanisms for the biological activity of this compound include:

  • GABAergic Modulation : Compounds with similar structures often act on GABA receptors, enhancing inhibitory neurotransmission, which is crucial in controlling seizures.
  • Calcium Channel Blockade : Some studies suggest that derivatives may inhibit voltage-gated calcium channels, contributing to their anticonvulsant effects.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticonvulsantQuinazolinone derivativesSignificant reduction in seizure frequency
NeuroprotectiveVarious thiomorpholine derivativesProtection against neuronal damage
CytotoxicityRelated phenylbutyratesInduction of apoptosis in cancer cell lines

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions. Research has shown that modifying the thiomorpholine ring can lead to enhanced biological activity. For example, altering substituents on the phenyl ring impacts both potency and selectivity for biological targets.

Properties

IUPAC Name

ethyl 4-oxo-4-[4-(thiomorpholin-4-ylmethyl)phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c1-2-21-17(20)8-7-16(19)15-5-3-14(4-6-15)13-18-9-11-22-12-10-18/h3-6H,2,7-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMJETGZZPHNEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)CN2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642948
Record name Ethyl 4-oxo-4-{4-[(thiomorpholin-4-yl)methyl]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-36-3
Record name Ethyl 4-oxo-4-{4-[(thiomorpholin-4-yl)methyl]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.